molecular formula C13H20O6 B13420026 Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 61467-13-8

Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

Cat. No.: B13420026
CAS No.: 61467-13-8
M. Wt: 272.29 g/mol
InChI Key: PRVBXSOGYFNTSJ-NXEZZACHSA-N
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Description

Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is a chiral spirocyclic ester derived from l-tartaric acid. Its molecular formula is C₁₃H₂₀O₆ (molar mass: 272.29 g/mol), and it exhibits a density of 1.20 g/cm³ and a predicted boiling point of 348.7°C . The compound is synthesized via the esterification of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, which itself is formed by hydrolyzing the corresponding diethyl ester precursor . The absolute configuration (2R,3R) is confirmed through optical rotation measurements and X-ray crystallography, with the spirocyclic structure contributing to its rigid, three-dimensional geometry .

This compound serves as a versatile chiral building block in asymmetric synthesis and pharmaceutical applications. For instance, it has been employed as a host molecule for the optical resolution of racemic N-benzyl-3-hydroxypyrrolidine, achieving 100% enantiomeric excess (ee) .

Properties

CAS No.

61467-13-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

InChI

InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

PRVBXSOGYFNTSJ-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCC2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Core Synthetic Route

The most common synthetic approach involves the cyclization of diethyl l-tartrate with cyclic ketones, followed by esterification and stereoselective control to obtain the (2R,3R) configuration. This method ensures the formation of the spirocyclic structure with high stereochemical purity.

Key steps include:

  • Preparation of the spirocyclic intermediate via condensation of diethyl l-tartrate with cyclic ketones such as cyclohexanone or cyclopentanone.
  • Cyclization facilitated by acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions, often employing a Dean–Stark apparatus to remove water and drive the reaction forward.
  • Purification through distillation or recrystallization to isolate the intermediate.

Reaction Conditions and Catalysts

Step Conditions Catalysts/Reagents Notes
Cyclization Reflux, 62 hours p-Toluenesulfonic acid monohydrate Ensures high yield and stereoselectivity
Esterification Ethyl chloroformate or similar Ethyl chloroformate, base (e.g., triethylamine) Converts carboxylic acids to diethyl esters
Hydrolysis Aqueous LiOH, THF/methanol Lithium hydroxide Converts esters to acids, if needed

Research Data:

  • Refluxing diethyl l-tartrate with cyclic ketones in toluene yields the ester with an efficiency of approximately 78-84%, depending on the specific ketone used (cyclohexanone or cyclopentanone).

Stereoselective Control

The stereochemistry of the (2R,3R) configuration is achieved through:

  • Chiral starting materials such as diethyl l-tartrate.
  • Stereoselective cyclization conditions that favor formation of the desired enantiomer.
  • Use of chiral auxiliaries or chiral catalysts, although the literature primarily emphasizes stereospecific starting materials.

Validation of stereochemical purity involves chiral HPLC, optical rotation measurements, and X-ray crystallography, confirming the (2R,3R) configuration.

Hydrolysis to the Dicarboxylic Acid

Hydrolysis of the diethyl ester to the corresponding acid is performed under basic conditions:

2 M LiOH in THF/methanol (1:1:1 v/v), stirred for 6 hours at room temperature.

Post-reaction, acidification with HCl and extraction with ethyl acetate yields the pure acid, which retains the spirocyclic structure and exhibits monoclinic crystal symmetry.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction conditions, improve yields, and reduce costs. Purification techniques such as distillation and recrystallization are adapted for industrial throughput.

Summary of Key Research Findings

Reference Synthesis Method Yield Key Features
Cyclization of diethyl l-tartrate with cyclic ketones, followed by esterification 78-84% Stereoselective, high purity, scalable
Analogous to method in, starting from different cyclic ketones 78-84% Flexibility in ring size and substituents
Hydrolysis of diethyl esters using LiOH, crystallization 50-72% Retains stereochemistry, crystalline purity

Chemical Reactions Analysis

Hydrolysis to Dicarboxylic Acid

Hydrolysis of the diethyl ester yields (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. The reaction involves:

Conditions Details
Base2 M LiOH in THF/methanol (1:1:1 v/v)
Reaction time6 hours at room temperature
WorkupAcidification (HCl to pH ~1), extraction with ethyl acetate
Yield50–72% (white crystalline powder)

The resulting acid retains the spirocyclic structure and exhibits monoclinic crystal symmetry (P2₁ space group) with intermolecular hydrogen bonding .

Structural and Reactivity Insights

The compound’s spirocyclic dioxane core and ester functionalities govern its reactivity:

  • Ester hydrolysis : Reversible under acidic/basic conditions, forming carboxylic acid derivatives.

  • Spirocyclic stability : The rigid bicyclic framework resists ring-opening under mild conditions but may participate in cycloaddition reactions under specific catalytic conditions .

Comparative Analysis of Similar Compounds

Compound Key Differences
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylateDimethyl esters instead of diethyl groups
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylateLarger spirocyclic ring (4.5 vs. 4.4)
7,8-Dimethyl-6,9-dioxaspiro[4.4]nonaneMethyl substituents alter stability/reactivity

These structural variations influence solubility, thermal stability, and reactivity profiles .

Spectroscopic Characterization

Technique Key Observations
¹H NMR δ 1.17 (t, 6H, CH₃CH₂O), δ 4.12 (q, 4H, CH₃CH₂O), δ 4.57 (s, 2H, CH)
¹³C NMR δ 171.7 (carboxylate carbons)
Melting Point 413 K for hydrolyzed acid derivative

These data confirm the compound’s purity and structural integrity post-synthesis .

Scientific Research Applications

(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acid

Structural Differences :

  • The spiro[4.5]decane analog contains an additional –CH₂– unit in the cycloalkane ring, elongating the c-axis of its crystal lattice by 1.5 Å compared to the spiro[4.4]nonane derivative. This increases molecular flexibility and alters packing efficiency .
  • Crystal Data :
Property Spiro[4.4]nonane Derivative Spiro[4.5]decane Derivative
Unit Cell Dimensions a = 6.4272 Å, b = 5.2976 Å, c = 15.5678 Å a = 6.4272 Å, b = 5.2976 Å, c = 17.1 Å
Space Group P2₁ P2₁
Melting Point 413 K Not reported

However, its synthetic utility in enantioselective applications is less explored compared to the spiro[4.4]nonane analog.

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate

Structural Differences :

  • This compound features a 1,3-dioxolane ring instead of a spirocyclic system, with a hydroxylphenyl substituent enhancing its polarity .
  • Biological Activity :
Compound Antibacterial MIC (μg/mL) Antifungal MIC (μg/mL)
Dimethyl dioxolane derivative 4.8–5000 (broad range) 4.8–5000 (broad range)
Diethyl spiro[4.4]nonane derivative Not reported Not reported

Functional Implications: The dioxolane derivative exhibits potent antibacterial and antifungal activities, likely due to its ability to disrupt microbial membranes. In contrast, the spiro[4.4]nonane compound is primarily used in chiral separations and lacks direct biological activity data .

Diethyl (2R,3R,4S)-4-Methyltetrahydrofuran-2,3-dicarboxylate

Structural Differences :

  • This tetrahydrofuran-based compound lacks a spirocyclic system but retains the (2R,3R) stereochemistry. A methyl group at position 4 introduces additional steric effects .
  • Synthetic Yield: 54% (dr = 62:28:8:2), lower than the spiro[4.4]nonane derivative’s typical yields (~72%) .

Functional Implications :
The tetrahydrofuran scaffold offers conformational flexibility, making it suitable for catalytic hydrogenation reactions. However, its diastereomeric ratio (dr) is less controlled compared to the rigid spirocyclic analog .

2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane

Structural Differences :

  • This analog replaces the dicarboxylate esters with methyl groups, significantly reducing polarity (density: 1.01 g/cm³ vs. 1.20 g/cm³ for the dicarboxylate) .
  • Boiling Point : 182.1°C, much lower than the dicarboxylate derivative’s 348.7°C .

Functional Implications : The lack of ester groups limits its utility in asymmetric synthesis but may enhance volatility for gas-phase applications.

Q & A

Basic: What synthetic methodologies are employed for the preparation of diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate?

The synthesis typically involves protecting group strategies and stereoselective reactions. For example, the compound is synthesized via a multi-step process starting with the formation of a protected spirocyclic intermediate. Key steps include the use of ethyl chloroformate for esterification and controlled reaction conditions (e.g., anhydrous solvents, low temperatures) to preserve stereochemical integrity. Characterization via 1H^1H-NMR and mass spectrometry confirms the (2R,3R) configuration and purity .

Basic: How is the stereochemical purity of this compound validated in synthetic workflows?

Chiral HPLC or polarimetry can assess enantiomeric excess (ee), while advanced spectroscopic techniques like 1H^1H-NMR with chiral shift reagents or 13C^{13}C-NMR are critical. X-ray crystallography may resolve ambiguities in spirocyclic conformation, though this is more common in advanced studies. Cross-validation with synthetic intermediates (e.g., diastereomeric salts) ensures stereochemical fidelity .

Advanced: What role does this compound play in enantioselective resolution of racemic mixtures?

The compound acts as a chiral host in inclusion crystallization for resolving racemic N-substituted 3-hydroxypyrrolidines. Its rigid spirocyclic structure creates selective binding pockets, enabling high enantioselectivity (e.g., 100% ee for N-benzyl derivatives). However, efficacy varies with substituent steric/electronic profiles; for example, N-ethyl analogs show lower selectivity, necessitating empirical optimization of host-guest ratios and solvent systems .

Advanced: How is this spirocyclic derivative utilized in membrane-protein interaction studies?

It serves as a precursor for lipid probes (e.g., phosphatidic acid analogs) to investigate protein-lipid binding. The diester groups are modified to introduce fluorophores or photo-crosslinkers, enabling FRET-based assays or covalent trapping of interacting proteins. Encapsulation into liposomes mimics native membrane environments, allowing biophysical characterization (e.g., surface plasmon resonance) .

Advanced: How can researchers address contradictions in enantioselectivity data during optical resolution?

Discrepancies in ee% (e.g., high for N-benzyl vs. low for N-ethyl derivatives) arise from host-guest structural mismatches. Computational modeling (e.g., molecular docking) predicts binding affinities, guiding substituent modifications. Experimental validation via phase-solubility diagrams and thermodynamic analysis (van’t Hoff plots) clarifies enantioselectivity trends .

Basic: What analytical techniques are critical for characterizing its stability under varying conditions?

Stability studies employ:

  • Thermogravimetric Analysis (TGA) : Assesses thermal degradation.
  • Dynamic Light Scattering (DLS) : Monitors aggregation in lipid formulations.
  • LC-MS/MS : Detects hydrolysis products in aqueous buffers (pH 3–9).
    Data inform storage conditions (e.g., inert atmosphere, −20°C) .

Advanced: What strategies optimize its application in asymmetric catalysis?

The spirocyclic core can template chiral catalysts for asymmetric synthesis. For instance, metal coordination (e.g., Rh or Ru) at the diester oxygen enhances catalytic activity in hydrogenation reactions. Ligand design must balance rigidity and flexibility to accommodate substrates, validated by kinetic studies and enantioselectivity screens .

Basic: How is this compound integrated into lipid-based drug delivery systems?

As a lipid anchor, it improves drug loading in liposomes. Ethyl ester groups enhance hydrophobicity, increasing bilayer integration. Payload release kinetics are quantified via dialysis under simulated physiological conditions, with adjustments made to ester chain length or headgroup polarity .

Advanced: What computational tools model its interactions in supramolecular chemistry?

Density Functional Theory (DFT) calculates host-guest binding energies, while Molecular Dynamics (MD) simulations predict membrane insertion behavior. Pairing these with experimental data (e.g., NMR titration) refines models for applications like targeted drug delivery .

Advanced: How do structural modifications impact its performance in chiral separations?

Replacing ethyl esters with bulkier groups (e.g., tert-butyl) alters cavity size, improving selectivity for larger guests. Conversely, polar substituents (e.g., hydroxyl) enhance aqueous solubility but reduce enantioselectivity. Systematic SAR studies using X-ray crystallography and thermodynamic profiling guide rational design .

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